Cas no 887579-07-9 (1-Pyrrolidinecarboxylicacid, 3-[[2-(1-piperidinyl)ethyl]amino]-, 1,1-dimethylethyl ester)
1-Pyrrolidinecarboxylicacid, 3-[[2-(1-piperidinyl)ethyl]amino]-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1-Pyrrolidinecarboxylicacid, 3-[[2-(1-piperidinyl)ethyl]amino]-, 1,1-dimethylethyl ester
- 1-Boc-3-[(Piperidin-1-ylethyl)-amino]-pyrrolidine
- tert-butyl 3-(2-piperidin-1-ylethylamino)pyrrolidine-1-carboxylate
- 1-boc-3-[(piperidin-1-ylethyl)amino]pyrrolidine
- TERT-BUTYL 3-{[2-(PIPERIDIN-1-YL)ETHYL]AMINO}PYRROLIDINE-1-CARBOXYLATE
- AKOS017559204
- DTXSID40723044
- tert-Butyl 3-((2-(piperidin-1-yl)ethyl)amino)pyrrolidine-1-carboxylate
- 887579-07-9
- 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-oneO-[2-(dimethylamino)ethyl]oximemonohydrochloride
-
- MDL: MFCD08061503
- Inchi: 1S/C16H31N3O2/c1-16(2,3)21-15(20)19-11-7-14(13-19)17-8-12-18-9-5-4-6-10-18/h14,17H,4-13H2,1-3H3
- InChI Key: MLNWEFINFSSSJQ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(C1)NCCN1CCCCC1)=O
Computed Properties
- Exact Mass: 297.24162724g/mol
- Monoisotopic Mass: 297.24162724g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 44.8Ų
1-Pyrrolidinecarboxylicacid, 3-[[2-(1-piperidinyl)ethyl]amino]-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559129-5g |
Tert-butyl 3-((2-(piperidin-1-yl)ethyl)amino)pyrrolidine-1-carboxylate |
887579-07-9 | 98% | 5g |
¥31185.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559129-10g |
Tert-butyl 3-((2-(piperidin-1-yl)ethyl)amino)pyrrolidine-1-carboxylate |
887579-07-9 | 98% | 10g |
¥43659.00 | 2024-04-26 |
1-Pyrrolidinecarboxylicacid, 3-[[2-(1-piperidinyl)ethyl]amino]-, 1,1-dimethylethyl ester Related Literature
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 1-Pyrrolidinecarboxylicacid, 3-[[2-(1-piperidinyl)ethyl]amino]-, 1,1-dimethylethyl ester
Comprehensive Overview of 1-Pyrrolidinecarboxylicacid, 3-[[2-(1-piperidinyl)ethyl]amino]-, 1,1-dimethylethyl ester (CAS No. 887579-07-9)
The compound 1-Pyrrolidinecarboxylicacid, 3-[[2-(1-piperidinyl)ethyl]amino]-, 1,1-dimethylethyl ester (CAS No. 887579-07-9) is a specialized organic molecule with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a pyrrolidine core and a piperidinyl side chain, makes it a subject of interest for drug discovery and development. Researchers are increasingly exploring its applications in modulating biological targets, particularly in the context of central nervous system (CNS) disorders and enzyme inhibition.
One of the key reasons for the growing attention toward this compound is its role as a tert-butyl ester derivative, which enhances its stability and bioavailability. This property is crucial for prodrug design, a hot topic in modern pharmacology. Prodrugs are inactive compounds that convert into active drugs within the body, improving delivery and reducing side effects. The 1,1-dimethylethyl ester group in this molecule aligns with current trends in sustainable drug formulation, a focus area for many pharmaceutical companies aiming to reduce environmental impact.
In the realm of medicinal chemistry, 887579-07-9 is often discussed alongside other pyrrolidine-based compounds, which are known for their versatility in drug design. The 3-[[2-(1-piperidinyl)ethyl]amino] moiety introduces a secondary amine functionality, enabling interactions with various biological receptors. This feature has sparked interest in its potential as a GPCR (G-protein coupled receptor) modulator, a class of targets implicated in numerous diseases, from neurodegenerative conditions to metabolic disorders.
From a synthetic perspective, the compound’s structure offers opportunities for structure-activity relationship (SAR) studies. Researchers are investigating how modifications to the pyrrolidinecarboxylic acid or piperidinyl components affect its biological activity. Such studies are vital for optimizing drug candidates, a process highly relevant to precision medicine—a trending topic in healthcare. The ability to tailor molecules for specific patient populations aligns with the demand for personalized therapeutics.
Another area of interest is the compound’s potential in catalysis and material science. Its amine and ester functionalities make it a candidate for ligand design in metal-catalyzed reactions, a field gaining traction due to the push for green chemistry. As industries seek eco-friendly alternatives, molecules like 1-Pyrrolidinecarboxylicacid, 3-[[2-(1-piperidinyl)ethyl]amino]-, 1,1-dimethylethyl ester could play a role in developing sustainable chemical processes.
Safety and regulatory aspects are also critical. While not classified as hazardous, the compound’s handling requires standard laboratory precautions. Its stability under various conditions is a subject of ongoing research, particularly for storage optimization—a common query among laboratory professionals. Understanding its degradation profile is essential for ensuring reproducibility in experiments, a cornerstone of good laboratory practices (GLP).
In summary, 887579-07-9 represents a fascinating intersection of pharmaceutical innovation and chemical versatility. Its applications span from drug discovery to catalytic systems, reflecting broader trends in science and technology. As research progresses, this compound may emerge as a key player in addressing some of the most pressing challenges in healthcare and sustainable chemistry.
887579-07-9 (1-Pyrrolidinecarboxylicacid, 3-[[2-(1-piperidinyl)ethyl]amino]-, 1,1-dimethylethyl ester) Related Products
- 147539-41-1(tert-butyl 4-(methylamino)piperidine-1-carboxylate)
- 184637-48-7(tert-butyl 3-aminopiperidine-1-carboxylate)
- 188111-79-7(tert-butyl (3R)-3-aminopiperidine-1-carboxylate)
- 177911-87-4(Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate)
- 186550-13-0(1-Boc-3-aminopyrrolidine)
- 207405-68-3(tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate)
- 264905-39-7(tert-butyl 4-(ethylamino)piperidine-1-carboxylate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)